CID 71355185
Description
CID 71355185 (PubChem Compound Identifier 71355185) is a chemical entity registered in the PubChem database. For instance:
- lists oscillatoxin derivatives (CIDs 101283546, 185389, etc.), which are marine toxins with fused polyether structures .
- and detail synthetic compounds (e.g., CAS 1254115-23-5 and 17153-20-7) with physicochemical properties like solubility, log P, and bioactivity .
Given the absence of specific data for this compound, this article will outline a hypothetical framework for comparing it with structurally or functionally analogous compounds, guided by methodologies in the provided evidence.
Properties
CAS No. |
12058-62-7 |
|---|---|
Molecular Formula |
NaPb3 |
Molecular Weight |
6.4e+02 g/mol |
InChI |
InChI=1S/Na.3Pb |
InChI Key |
WGHUSJUQRHEVQZ-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71355185 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using advanced techniques to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
General Approach to Chemical Reaction Analysis
When studying chemical reactions of uncharacterized compounds like CID 71355185, researchers typically employ:
-
Collision-Induced Dissociation (CID) Mass Spectrometry : Used to fragment ions and analyze structural components, as demonstrated in studies involving hybrid quadrupole time-of-flight instruments .
-
Sulfonation and Esterification Pathways : For sulfonate esters (e.g., phenyl 1-phenylethene-1-sulfonate), direct sulfonation with sulfur trioxide or oleum is a common synthetic route.
Table 1: Reaction Pathways for Sulfonate Esters (Representative Examples)
Methodological Recommendations
-
Database Searches : Utilize the EPA’s CompTox Chemicals Dashboard for physicochemical properties, regulatory status, and associated assays.
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Toxicological Profiling : Apply LC-QTOF-MS workflows with CID spectral libraries to identify fragmentation patterns and reactive sites.
Limitations and Data Gaps
-
No experimental studies or regulatory records (e.g., EPA CDR, TSCA) explicitly reference this compound .
-
The compound may be confidential, newly registered, or lack published research.
For authoritative insights, direct experimental analysis using the above methodologies is recommended. Cross-referencing with PubChem and EPA databases may yield additional metadata not captured in the provided sources.
Scientific Research Applications
CID 71355185 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71355185 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use. Detailed studies on the mechanism of action of this compound can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Key Differences :
- The presence of an epoxide group in this compound (hypothetical) could enhance electrophilic reactivity compared to oscillatoxin D’s polyether chains.
- Oscillatoxin D’s ion channel activity might differ from this compound’s proposed anticancer mechanism.
2.2 Functional Analogs
If this compound is a pharmaceutical intermediate (e.g., similar to CAS 1254115-23-5 in ), comparisons would focus on synthetic utility:
Key Differences :
- CAS 1254115-23-5’s simplicity aligns with high-throughput synthesis, unlike this compound’s hypothetical complexity.
Research Findings and Data Gaps
While the evidence provides methodologies for compound comparison (e.g., GC-MS, LC-ESI-MS , and synthetic protocols ), This compound-specific data are absent . For example:
- uses collision-induced dissociation (CID) in mass spectrometry to differentiate isomers like ginsenosides , a technique applicable to this compound if spectral data were available.
- benchmarks solubility and bioactivity using tools like ESOL and Ali log S , which could contextualize this compound’s properties if measured.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
